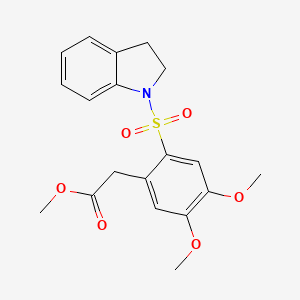

![molecular formula C21H20N4O2S B2933388 2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942005-16-5](/img/structure/B2933388.png)

2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyridine ring, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-deficient nature of the thiazole ring could make it a good acceptor in charge-transfer interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the thiazole ring could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural complexity allows it to be a precursor in the creation of molecules with potential therapeutic effects. The thiazole ring, in particular, is a common motif in drugs that target a wide range of diseases due to its bioactive nature .

Organic Synthesis

In the field of organic chemistry, this compound can be utilized in the synthesis of complex molecules. Its reactive sites make it suitable for various chemical reactions, contributing to the construction of diverse organic compounds with specific desired properties .

Antimycobacterial Agents

Thiazole derivatives have been studied for their antimycobacterial properties. This compound, with its unique structure, could be investigated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Research into similar molecules has shown promising results, suggesting potential applications for this compound as well .

Enzyme Inhibition

Compounds containing thiazole rings have been identified as potential enzyme inhibitors. They can bind to active sites of enzymes, modulating their activity, which is a valuable trait in the development of new medications for diseases where enzyme regulation is crucial .

Anticancer Research

The structural features of this compound, including the cyclopenta[d]thiazole moiety, may interact with biological targets associated with cancer cell proliferation. Research into similar structures has indicated potential applications in the design of anticancer drugs .

Material Science

Due to its stability and structural rigidity, this compound could be explored as a building block in material science, particularly in the creation of novel organic compounds that could serve as conductive materials or components in electronic devices .

Chemical Sensors

The pyridine and thiazole groups within this compound’s structure could allow it to act as a chemical sensor. These heterocycles can interact with various substances, potentially leading to changes in the compound’s optical or electrical properties, which can be measured and used for sensing applications .

Agricultural Chemistry

Thiazole derivatives are known for their fungicidal and herbicidal properties. This compound could be investigated for its use in protecting crops from fungal infections and managing weed growth, contributing to agricultural productivity .

Future Directions

Mechanism of Action

Target of Action

The compound, also known as 2-(4-methylbenzamido)-N-[(pyridin-4-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide, is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). They play a crucial role in a wide range of cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their activity .

Biochemical Pathways

The inhibition of protein kinases by the compound affects multiple biochemical pathways. Protein kinases are involved in numerous signaling pathways that regulate cellular processes such as cell cycle progression, apoptosis, and responses to stress and inflammation . By inhibiting these kinases, the compound can potentially disrupt these pathways and their downstream effects.

Result of Action

The primary result of the compound’s action is the inhibition of protein kinase activity, which can lead to alterations in the phosphorylation status of substrate proteins and disruptions in the signaling pathways they are involved in . This can have various cellular effects, depending on the specific kinases that are inhibited and the pathways they are involved in .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules, such as transport proteins or competing ligands, can also influence the compound’s action .

properties

IUPAC Name |

2-[(4-methylbenzoyl)amino]-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13-2-4-15(5-3-13)19(26)25-21-24-18-16(6-7-17(18)28-21)20(27)23-12-14-8-10-22-11-9-14/h2-5,8-11,16H,6-7,12H2,1H3,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLQRMLSGBUMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2933310.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2933313.png)

![(E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2933323.png)

![ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2933324.png)

![(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2933327.png)